molecular formula C18H17NO3 B15339120 3-[4-(Benzyloxy)-3-indolyl]propanoic Acid

3-[4-(Benzyloxy)-3-indolyl]propanoic Acid

Cat. No.: B15339120
M. Wt: 295.3 g/mol
InChI Key: LHDZJNIKEZZTAI-UHFFFAOYSA-N
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Description

MFCD31977934, also known as 3-[4-(benzyloxy)-3-indolyl]propanoic acid, is a compound with the molecular formula C18H17NO3 and a molecular weight of 295.33 g/mol . This compound is part of the indole class of organic compounds, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 3-[4-(benzyloxy)-3-indolyl]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and benzyl bromide.

    Reaction Conditions: The key steps include the alkylation of indole with benzyl bromide under basic conditions to form the benzyloxy indole intermediate. This intermediate is then subjected to a carboxylation reaction to introduce the propanoic acid moiety.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Techniques like column chromatography and recrystallization are often employed for purification.

Chemical Reactions Analysis

3-[4-(benzyloxy)-3-indolyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

    Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-[4-(benzyloxy)-3-indolyl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(benzyloxy)-3-indolyl]propanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

3-[4-(benzyloxy)-3-indolyl]propanoic acid can be compared with other indole derivatives:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

3-(4-phenylmethoxy-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C18H17NO3/c20-17(21)10-9-14-11-19-15-7-4-8-16(18(14)15)22-12-13-5-2-1-3-6-13/h1-8,11,19H,9-10,12H2,(H,20,21)

InChI Key

LHDZJNIKEZZTAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)CCC(=O)O

Origin of Product

United States

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